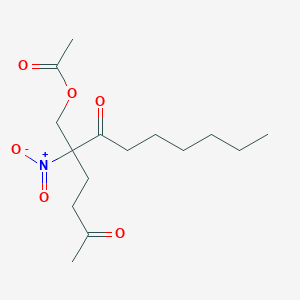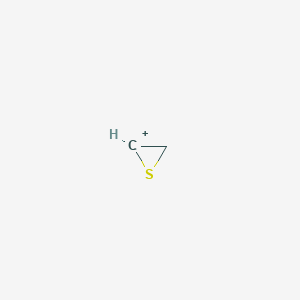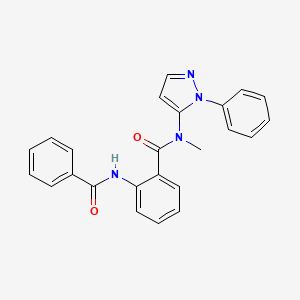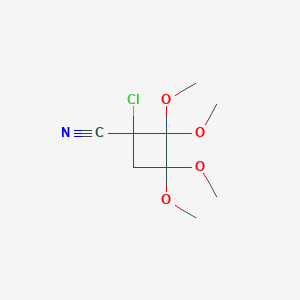
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a chlorine atom, four methoxy groups, and a nitrile group
Métodos De Preparación
The synthesis of 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-closing methods.
Substitution Reactions:
Nitrile Group Introduction: The nitrile group can be introduced via cyanation reactions using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions. The specific pathways involved depend on the context of its application.
Comparación Con Compuestos Similares
1-Chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile can be compared with other cyclobutane derivatives, such as:
1,1,3,3-Tetramethoxycyclobutane: Lacks the chlorine and nitrile groups, making it less reactive in certain contexts.
1-Chloro-3-methyl-2-butene: Contains a similar chlorine substitution but differs in the ring structure and functional groups.
The uniqueness of this compound lies in its combination of substituents, which confer distinct chemical and physical properties.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propiedades
Número CAS |
88460-07-5 |
|---|---|
Fórmula molecular |
C9H14ClNO4 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
1-chloro-2,2,3,3-tetramethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C9H14ClNO4/c1-12-8(13-2)5-7(10,6-11)9(8,14-3)15-4/h5H2,1-4H3 |
Clave InChI |
LUUNAAGOFJFTFB-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC(C1(OC)OC)(C#N)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
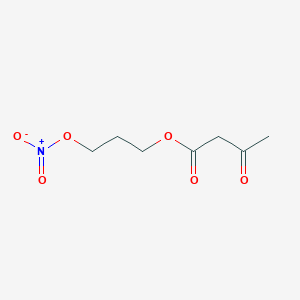
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)

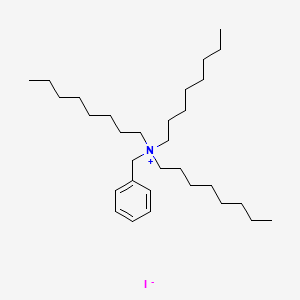
![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
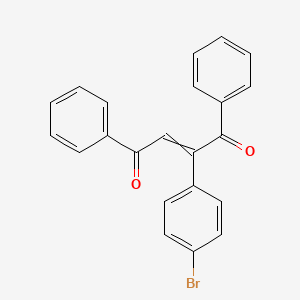
![1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14391433.png)
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
